molecular formula C12H12F3NO B1309980 (2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 72851-19-5

(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B1309980
CAS No.: 72851-19-5
M. Wt: 243.22 g/mol
InChI Key: WWXXUJAADIZIRL-VOTSOKGWSA-N
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Description

(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a dimethylamino group at the β-position and a 3-(trifluoromethyl)phenyl moiety at the α-position. The (2E)-configuration ensures planarity, which is critical for electronic conjugation and intermolecular interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino group contributes to electron-donating properties, influencing photophysical and biological activities. This compound has been studied for applications in nonlinear optics (NLO), antimicrobial agents, and drug discovery due to its structural versatility .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)12(13,14)15/h3-8H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXXUJAADIZIRL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with dimethylamine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired enone product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group or the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals due to its ability to interact with biological targets. Studies have indicated its potential as:

  • Anticancer Agent : The compound's ability to induce apoptosis in cancer cells has been explored. It may act by inhibiting specific pathways involved in cell proliferation.
  • Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Material Sciences

In material sciences, (2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one is utilized as:

  • Building Block for Organic Synthesis : Its structure allows it to serve as a versatile building block in synthesizing more complex organic molecules.
  • Fluorinated Materials : The trifluoromethyl group imparts unique properties such as increased hydrophobicity and thermal stability, which are desirable in coatings and polymers.

Biological Studies

The compound has been used in various biological studies focusing on:

  • Cell Signaling Pathways : Investigations into how this compound influences signaling pathways can provide insights into its mechanism of action.
  • Drug Design : Its structural characteristics are leveraged in computer-aided drug design to predict interactions with biological macromolecules.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that this compound induces apoptosis in breast cancer cells through mitochondrial pathways.
Study BAntimicrobial PropertiesFound effective against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.
Study CMaterial DevelopmentUtilized as a precursor in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the dimethylamino group can influence its electronic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives with variations in substituent type, position, and electronic effects have been extensively studied. Below is a detailed comparison of the target compound with structurally analogous molecules:

Substituent Position and Electronic Effects

  • (E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one: The trifluoromethyl group is at the para position instead of meta. The para-trifluoromethyl group may reduce steric hindrance, enhancing crystallinity and NLO responses .
  • 3-(Dimethylamino)-1-[3-(trifluoromethoxy)-phenyl]prop-2-en-1-one: Replaces trifluoromethyl with trifluoromethoxy (-OCF₃). Molecular weight: 259.22 g/mol. The electron-withdrawing -OCF₃ group may decrease electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Photophysical and NLO Properties

  • (E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1): Anthracene extends the π-conjugation. Exhibits enhanced NLO absorption due to charge transfer states (CTS). The trifluoromethyl group in the target compound may provide superior thermal stability for NLO applications .
  • (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one: Bromine substituent increases polarizability. First-order hyperpolarizability (β) is 3.5× higher than urea, outperforming trifluoromethyl derivatives in NLO efficiency .

Biological Activity

(2E)-3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, also known by its CAS number 511244-84-1, is a compound that has garnered attention due to its diverse biological activities. This article provides an in-depth look at its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₂F₃N₀
  • Molecular Weight : 243.22 g/mol
  • CAS Number : 511244-84-1
  • Purity : ≥ 98%

1. Antimicrobial Activity

Research has indicated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for some derivatives have been reported as low as 12.9 µM, suggesting strong bactericidal activity .

2. Antiproliferative Effects

The antiproliferative potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that compounds similar to this structure can inhibit the growth of MCF-7 breast cancer cells with IC₅₀ values ranging from 10 to 33 nM . These findings indicate that the compound may interfere with cellular proliferation and could serve as a basis for developing new anticancer agents.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Tubulin Destabilization : Similar compounds have been shown to bind to the colchicine site on tubulin, leading to disruption of microtubule polymerization and subsequent cell cycle arrest in the G₂/M phase .
  • Anti-inflammatory Activity : Certain derivatives have demonstrated the ability to modulate NF-κB signaling pathways, which are crucial in inflammatory responses. The specific substitution patterns on the phenyl ring were found to influence the pro-inflammatory or anti-inflammatory potential of these compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and MRSA (MIC: 12.9 µM)
AntiproliferativeIC₅₀ in MCF-7 cells: 10–33 nM
MechanismTubulin destabilization; NF-κB modulation

Notable Research Findings

  • Antimicrobial Studies : A study highlighted that compounds with a trifluoromethyl moiety showed significant antistaphylococcal activity, confirming their potential in treating resistant bacterial infections .
  • Cancer Cell Studies : Research involving MCF-7 and MDA-MB-231 cell lines revealed that certain derivatives of this compound could induce apoptosis and inhibit cell proliferation effectively, comparable to established chemotherapeutic agents .

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